molecular formula C13H15Cl2NO5S B5198491 2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol

2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol

Cat. No.: B5198491
M. Wt: 368.2 g/mol
InChI Key: LEAJWJYIWUJUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenol group, two chlorine atoms, and a spirocyclic moiety containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with 2,4-dichlorophenol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, enhancing its specificity and potency. The sulfonyl group can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the spirocyclic and sulfonyl groups, making it less complex.

    1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the phenol and chlorine groups, limiting its reactivity.

    Sulfonylphenols: Similar in having sulfonyl and phenol groups but lack the spirocyclic structure.

Uniqueness

2,4-Dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol is unique due to its combination of a spirocyclic structure with phenol, chlorine, and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO5S/c14-9-7-10(15)12(17)11(8-9)22(18,19)16-3-1-13(2-4-16)20-5-6-21-13/h7-8,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJWJYIWUJUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.